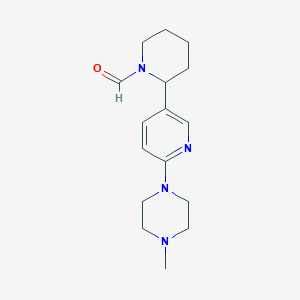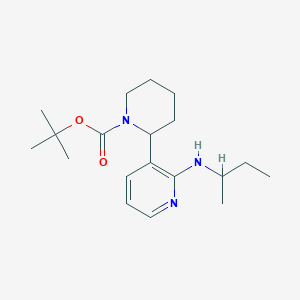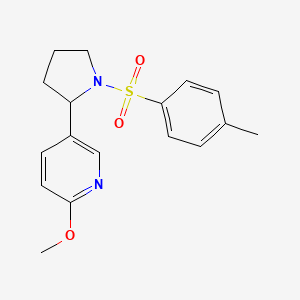![molecular formula C34H48F6FeP2 B11823502 Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- is a complex organometallic compound. It is characterized by the presence of a ferrocene core, which consists of two cyclopentadienyl rings bound to a central iron atom. The compound is further modified with phosphino groups, making it a valuable ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- typically involves the reaction of ferrocene with phosphino reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst and are carried out under mild conditions to prevent degradation of the ferrocene core .
Major Products Formed
The major products formed from these reactions include ferrocenium salts, reduced ferrocene derivatives, and substituted ferrocene complexes. These products have various applications in catalysis and materials science .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which are used as catalysts in organic synthesis .
Biology
In biological research, ferrocene derivatives are explored for their potential as drug delivery agents due to their stability and ability to undergo redox reactions .
Medicine
In medicine, ferrocene-based compounds are investigated for their anticancer properties. The redox activity of ferrocene is exploited to generate reactive oxygen species that can target cancer cells .
Industry
In the industrial sector, ferrocene derivatives are used as additives in fuels to improve combustion efficiency and reduce emissions .
Mechanism of Action
The mechanism by which Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- exerts its effects involves its ability to form stable complexes with metals. These complexes can act as catalysts, facilitating various chemical reactions. The phosphino groups enhance the compound’s ability to coordinate with metals, making it a versatile ligand .
Comparison with Similar Compounds
Similar Compounds
Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)-, (2S)-: This compound has similar phosphino groups but differs in the substituents on the phosphino groups.
1,1’-Bis[bis(dimethylamino)phosphino]ferrocene: This compound features dimethylamino groups instead of trifluoromethyl groups.
Uniqueness
The uniqueness of Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- lies in its trifluoromethyl-substituted phosphino groups. These groups enhance the compound’s electron-withdrawing properties, making it a more effective ligand in certain catalytic reactions .
Properties
Molecular Formula |
C34H48F6FeP2 |
|---|---|
Molecular Weight |
688.5 g/mol |
IUPAC Name |
[(1R)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2;/t19-,24?,25?;;/m1../s1 |
InChI Key |
JRQFJZMJWPMCTL-ZSFUJXLDSA-N |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


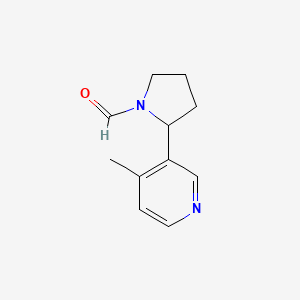
![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)

![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)

![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
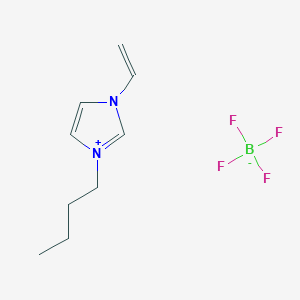
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)

